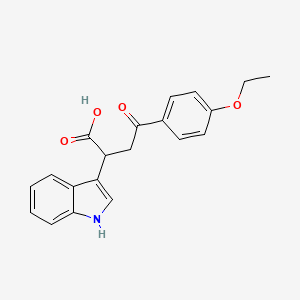

4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid

CAS No.: 78860-78-3

Cat. No.: VC6860922

Molecular Formula: C20H19NO4

Molecular Weight: 337.375

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78860-78-3 |

|---|---|

| Molecular Formula | C20H19NO4 |

| Molecular Weight | 337.375 |

| IUPAC Name | 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C20H19NO4/c1-2-25-14-9-7-13(8-10-14)19(22)11-16(20(23)24)17-12-21-18-6-4-3-5-15(17)18/h3-10,12,16,21H,2,11H2,1H3,(H,23,24) |

| Standard InChI Key | UXQQZCARNHZPPL-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O |

Introduction

Structural Analysis and Molecular Characteristics

4-(4-Ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid features a central 4-oxobutanoic acid framework substituted at the second position with a 1H-indol-3-yl group and at the fourth position with a 4-ethoxyphenyl ring. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is known for its prevalence in bioactive natural products and pharmaceuticals. The ethoxyphenyl group introduces an electron-donating ethoxy substituent, which may influence the compound’s solubility and electronic properties.

Molecular Formula and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H17NO4 |

| Molecular Weight | 335.35 g/mol |

| IUPAC Name | 4-(4-Ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |

| Key Functional Groups | Indole, ethoxyphenyl, ketone, carboxylic acid |

Synthesis and Preparation Methods

While no direct synthesis protocols for 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid are documented, analogous compounds provide a blueprint for its potential preparation. The synthesis likely involves multi-step reactions, including condensations, Friedel-Crafts alkylation, and oxidation steps.

Friedel-Crafts Alkylation and Indole Functionalization

A pivotal step in constructing the indole-containing backbone could involve Friedel-Crafts alkylation, a method widely used to attach aromatic groups to ketones or aldehydes . For instance, the reaction of 2-lithio-1-methylindole with γ-butyrolactone has been employed to generate 4-(indol-2-yl)-4-oxobutanal derivatives . Adapting this approach, the indole-3-yl group might be introduced via lithiation of 1H-indole followed by nucleophilic attack on a suitably functionalized butanoic acid precursor.

Condensation with 4-Ethoxyphenylmagnesium Bromide

The 4-ethoxyphenyl group could be incorporated through a Grignard reaction. Treatment of 4-bromoethoxybenzene with magnesium would generate 4-ethoxyphenylmagnesium bromide, which could then react with a ketone intermediate to form the desired substitution at the fourth position of the butanoic acid chain. Subsequent oxidation of hydroxyl intermediates using agents like Dess-Martin periodinane would yield the ketone functionality .

Challenges in Stereochemical Control

A critical challenge lies in controlling stereochemistry at the chiral centers, particularly if the compound exists in multiple diastereomeric forms. Chromatographic purification and optimized reaction conditions (e.g., low temperatures, anhydrous solvents) would be essential to isolate the target molecule in high purity.

Pharmacological Properties and Biological Activity

Indole Moieties in Drug Discovery

Indole derivatives are renowned for their interactions with serotonin receptors, monoamine oxidases, and cytochrome P450 enzymes. For example, the indole alkaloid reserpine inhibits vesicular monoamine transporters, while sumatriptan, a serotonin agonist, alleviates migraines. The indole-3-yl group in this compound may confer affinity for similar targets, potentially modulating neurotransmitter release or reuptake.

Ethoxyphenyl Groups and Bioactivity

Ethoxyphenyl-containing compounds often exhibit anti-inflammatory and antioxidant properties. The ethoxy group’s electron-donating effects enhance resonance stabilization, potentially increasing binding affinity to enzymes like cyclooxygenase-2 (COX-2). This suggests a possible role in mitigating inflammatory pathways.

Hypothetical Mechanisms of Action

A plausible mechanism involves dual inhibition of inflammatory mediators (e.g., prostaglandins via COX-2) and neuromodulatory targets (e.g., serotonin receptors). The carboxylic acid group could facilitate ionic interactions with basic amino acid residues in enzyme active sites, enhancing binding specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume